molecular formula C7H15Cl2N2O3P B12424104 (R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit

(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit

Cat. No.: B12424104
M. Wt: 281.11 g/mol
InChI Key: RANONBLIHMVXAJ-ZXPXFMFTSA-N
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Description

(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated form of 4-Hydroxy Cyclophosphamide, a metabolite of the chemotherapeutic agent cyclophosphamide. This compound is used in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves the deuteration of cyclophosphamide. The process typically includes the following steps:

    Deuteration of Cyclophosphamide: Cyclophosphamide is reacted with deuterated reagents to replace hydrogen atoms with deuterium.

    Oxidation: The deuterated cyclophosphamide is then oxidized to form (R,S)-4-Hydroxy Cyclophosphamide-d4.

Industrial Production Methods

Industrial production of (R,S)-4-Hydroxy Cyclophosphamide-d4 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of cyclophosphamide are subjected to deuteration.

    Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(R,S)-4-Hydroxy Cyclophosphamide-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to active metabolites.

    Reduction: Formation of less active or inactive metabolites.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include different metabolites of cyclophosphamide, which are studied for their pharmacological effects.

Scientific Research Applications

(R,S)-4-Hydroxy Cyclophosphamide-d4 is widely used in scientific research, including:

    Chemistry: Studying the chemical properties and reactions of deuterated compounds.

    Biology: Investigating the metabolic pathways of cyclophosphamide.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of cyclophosphamide.

    Industry: Developing new chemotherapeutic agents and improving existing ones.

Mechanism of Action

(R,S)-4-Hydroxy Cyclophosphamide-d4 exerts its effects through the following mechanisms:

    Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.

    Molecular Targets: Targets include DNA and various enzymes involved in DNA repair.

    Pathways Involved: The compound is metabolized by liver enzymes, leading to the formation of active metabolites that exert cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: The parent compound, widely used in chemotherapy.

    Ifosfamide: A structural analog of cyclophosphamide with similar pharmacological properties.

    Trofosfamide: Another analog with distinct metabolic pathways.

Uniqueness

(R,S)-4-Hydroxy Cyclophosphamide-d4 is unique due to its deuterated nature, which provides insights into the metabolic and pharmacokinetic properties of cyclophosphamide. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body.

Properties

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

281.11 g/mol

IUPAC Name

(4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15?/m0/s1/i2D2,3D2

InChI Key

RANONBLIHMVXAJ-ZXPXFMFTSA-N

Isomeric SMILES

[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)N[C@H](CCO1)O)Cl

Canonical SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

Origin of Product

United States

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